

spectral analysis data for (3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-hydroxyphenyl)boronic Acid

Cat. No.: B1301963

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **(3-hydroxyphenyl)boronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-hydroxyphenyl)boronic acid, also known as 3-hydroxybenzeneboronic acid, is a versatile bifunctional organic compound widely utilized in organic synthesis, medicinal chemistry, and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions, as a building block for complex sensors, and in the development of therapeutic agents necessitates rigorous analytical characterization. This guide provides a comprehensive overview of the key spectroscopic techniques used to verify the structure, purity, and properties of **(3-hydroxyphenyl)boronic acid**, complete with detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **(3-hydroxyphenyl)boronic acid** is presented below.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ BO ₃	[1] [2]
Molecular Weight	137.93 g/mol	[1]
Appearance	Pink to grey to tan crystalline powder	[2]
Melting Point	210-213 °C (with decomposition)	
CAS Number	87199-18-6	[1] [2]

Spectroscopic Data

The following tables summarize the expected spectral data for **(3-hydroxyphenyl)boronic acid** based on published data for structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Methanol-d₄ to avoid issues with the oligomerization of the boronic acid moiety.

Table 2.1: Predicted ¹H and ¹³C NMR Spectral Data in DMSO-d₆ (Note: The chemical shifts for aromatic protons and carbons are complex due to meta-substitution and may appear as overlapping multiplets. The carbon attached to boron is often broadened due to quadrupolar relaxation and may be difficult to observe directly[\[3\]](#).)

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~9.5 (broad s)	Broad Singlet	Phenolic -OH
	~8.0 (broad s)	Broad Singlet	Boronic acid -B(OH) ₂
	~7.0 - 7.4	Complex Multiplet	Aromatic C-H
^{13}C NMR	~157	Singlet	C-OH
	~115 - 130	Multiple Signals	Aromatic C-H
	~135 (very broad)	Broad Singlet	C-B(OH) ₂
^{11}B NMR	~28 - 30	Broad Singlet	Trigonal boronic acid

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired from a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR).

Table 2.2: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group	Reference
3550 - 3200	Strong, Broad	O-H Stretch	Phenol & Boronic Acid (H-bonded)	[4][5]
~3030	Medium	C-H Stretch	Aromatic C-H	[6]
1600 - 1450	Medium-Strong	C=C Stretch	Aromatic Ring	[6]
~1350	Strong	B-O Stretch	Boronic Acid	[5]
~1200	Strong	C-O Stretch	Phenol	[7]
~860 - 750	Strong	C-H Bend	Aromatic (meta-substitution)	[8]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a common technique for this type of molecule.

Table 2.3: Expected Mass Spectrometry Data (ESI-MS)

m/z (Daltons)	Ion Species	Interpretation
138.05	$[M]^+$ or $[M+H]^+$	Molecular Ion (depending on mode)
120.04	$[M-H_2O]^+$	Loss of a water molecule
77.99	$[M-B(OH)_3]^+$	Loss of boric acid

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic system.

Table 2.4: Predicted UV-Vis Absorption Data

Solvent	Predicted λ_{max} (nm)	Chromophore
Ethanol/Methanol	~275 - 285	Phenyl and Phenolic $\pi \rightarrow \pi^*$ transitions

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **(3-hydroxyphenyl)boronic acid** for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.[3]
- Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

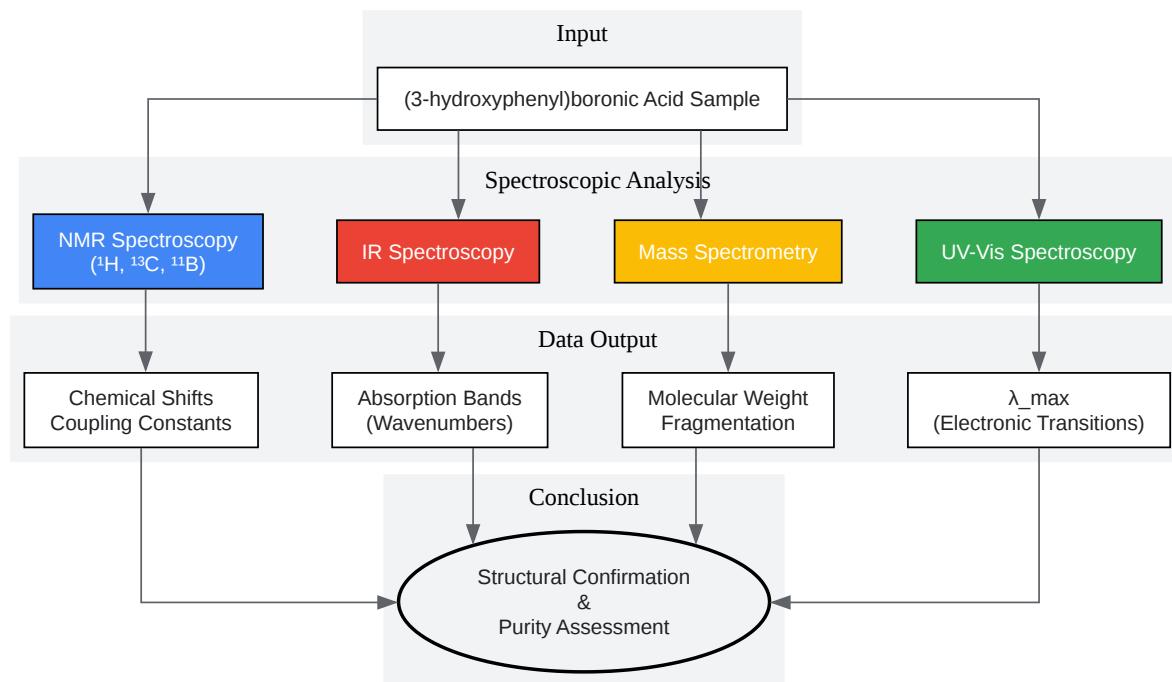
- Dissolution: Gently vortex the vial to ensure the sample is fully dissolved. Gentle warming may be applied if necessary.
- Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Insert the tube into the NMR spectrometer.
 - Tune and shim the instrument to the sample.
 - Acquire ^1H , ^{13}C , and ^{11}B spectra using standard instrument parameters. Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ^1H , ~39.52 ppm for ^{13}C).[3]

IR Spectroscopy Protocol (KBr Pellet Method)

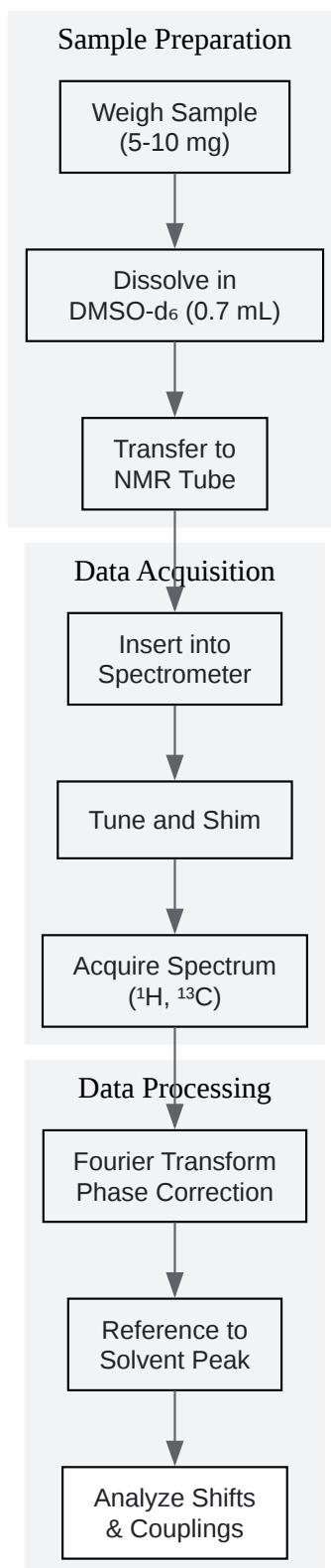
- Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of **(3-hydroxyphenyl)boronic acid**.
- Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample by grinding.
- Pellet Pressing: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Analysis: Record the spectrum, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample chamber beforehand for automatic subtraction.

Mass Spectrometry Protocol (LC-MS with ESI)

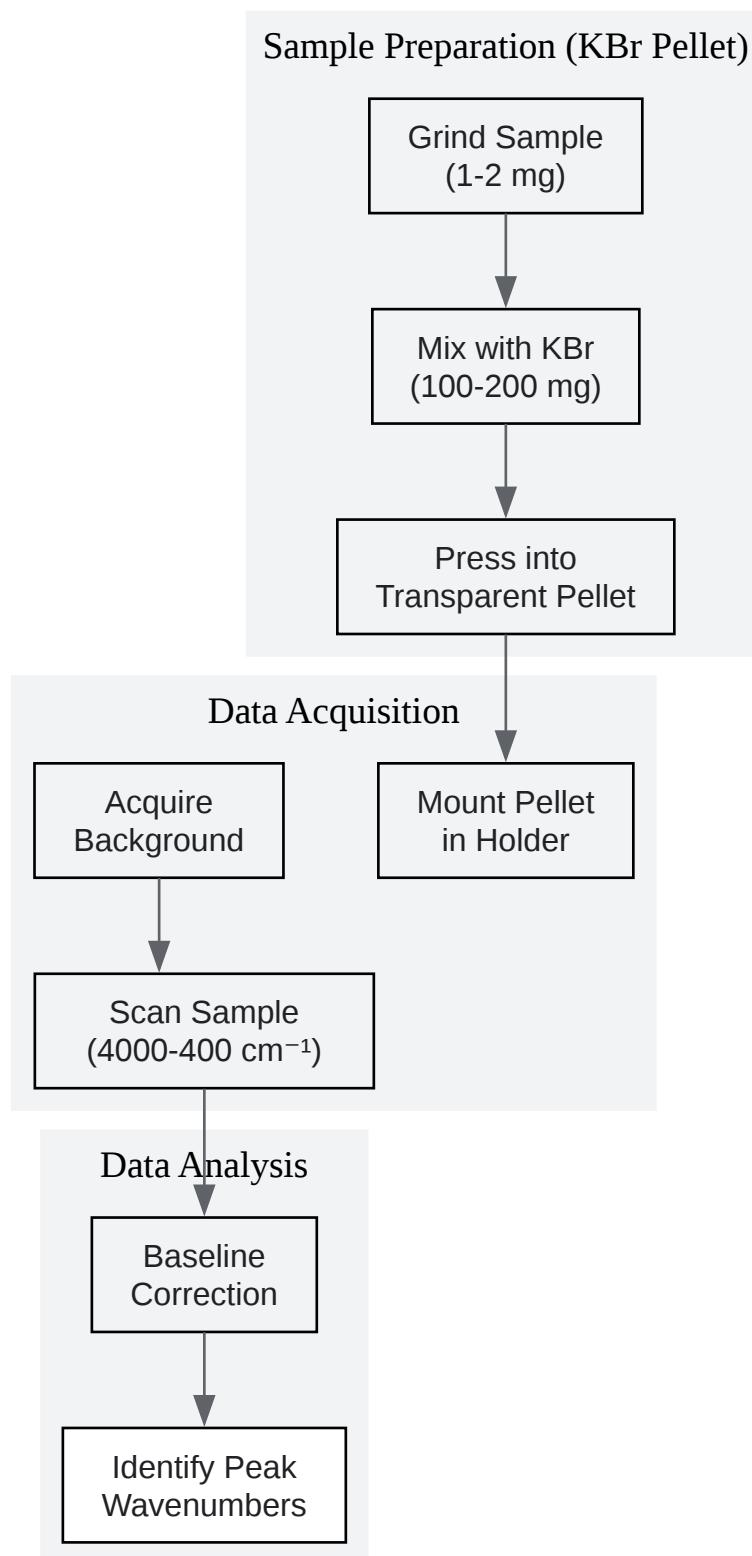
- Sample Preparation: Prepare a stock solution of **(3-hydroxyphenyl)boronic acid** (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this solution to a final concentration of approximately 1-10 $\mu\text{g}/\text{mL}$ using the mobile phase.


- Chromatography (Optional but Recommended): Inject the sample into an HPLC system (e.g., with a C18 column) to separate the analyte from any impurities before it enters the mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
- Ionization: The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer, operating in positive or negative ion mode.
- Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 Da) to observe the molecular ion and any significant fragments.

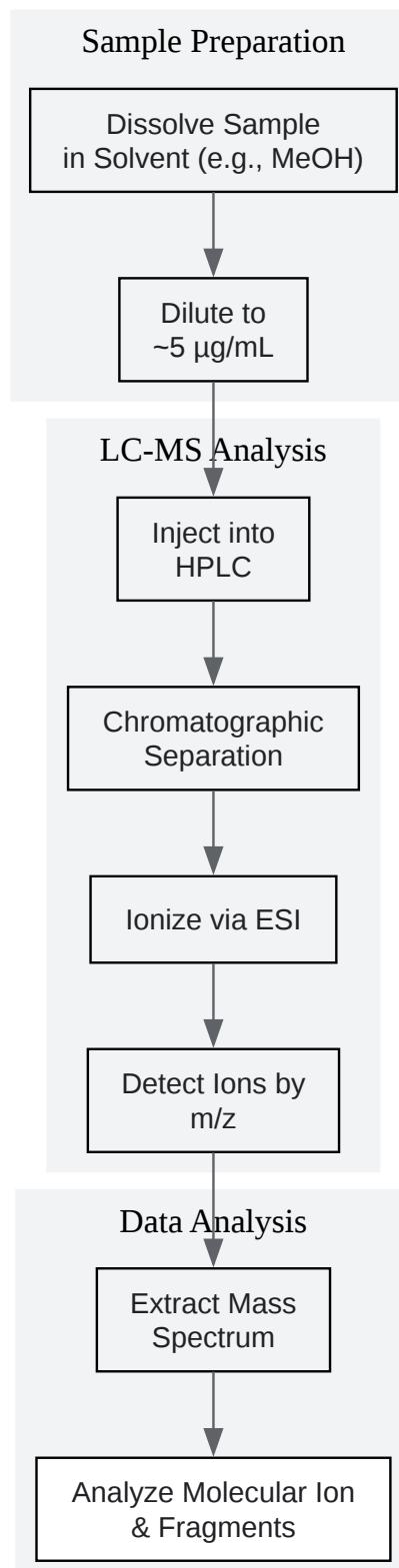
UV-Vis Spectroscopy Protocol


- Sample Preparation: Prepare a dilute solution of **(3-hydroxyphenyl)boronic acid** in a UV-transparent solvent (e.g., ethanol) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
- Cuvette Preparation: Rinse a quartz cuvette with the solvent. Fill the cuvette approximately three-quarters full with the solvent to be used as the blank.
- Baseline Correction: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
- Sample Measurement: Empty the blank cuvette, rinse it with the sample solution, and then fill it with the sample solution.
- Data Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_{max}) is then determined.

Visualization of Analytical Workflows


The following diagrams, generated using the DOT language, illustrate the logical workflows for spectral analysis and structural elucidation.

[Click to download full resolution via product page](#)


Caption: Overall workflow for the structural elucidation of **(3-hydroxyphenyl)boronic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Fourier-Transform Infrared (FTIR) spectroscopy.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Liquid Chromatography-Mass Spectrometry (LC-MS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 359410010 [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [spectral analysis data for (3-hydroxyphenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301963#spectral-analysis-data-for-3-hydroxyphenyl-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com